molecular formula C17H16F3N3O5S B606420 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 957217-65-1

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Katalognummer: B606420
CAS-Nummer: 957217-65-1
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: GTUIRORNXIOHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTZ043 Racemate involves multiple steps, starting with the preparation of the benzothiazinone coreThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with gentle warming and ultrasonic assistance to achieve the desired solubility .

Industrial Production Methods

Industrial production of BTZ043 Racemate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group to a Nitroso Intermediate

BTZ043 acts as a prodrug, requiring enzymatic reduction of its nitro group (-NO₂) to a nitroso intermediate (-NO). This reaction is catalyzed by mycobacterial nitroreductases, particularly in Mycobacterium tuberculosis (Mtb).

Reaction Type Conditions Reagents/Enzymes Products
ReductionIn vivo (aerobic)Mtb nitroreductases8-Nitroso-BTZ043 intermediate
  • The transient nitroso species reacts with the cysteine residue (Cys387) of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), forming a semimercaptal adduct .
  • This covalent modification irreversibly inhibits DprE1, disrupting arabinan synthesis in the mycobacterial cell wall .

Formation of Meisenheimer Complexes

Under reducing conditions, BTZ043 undergoes hydride transfer to form a Meisenheimer complex , a stabilized anionic intermediate.

Reaction Type Conditions Reagents Products
Hydride additionIn vivo/metabolicHydride donors (e.g., NADH)Meisenheimer complex (isolable)
  • The complex is re-oxidized back to BTZ043 in the presence of oxygen, enabling redox cycling .
  • This reversible process contributes to the compound’s metabolic stability and prolonged activity .

Structural Stability Under Physiological Conditions

The spirocyclic amine and trifluoromethyl groups enhance BTZ043’s stability against hydrolysis and enzymatic degradation:

Structural Feature Reactivity Biological Impact
Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decaneResists ring-opening under physiological pHMaintains pharmacophore integrity
Trifluoromethyl (-CF₃)Electron-withdrawing effect stabilizes aromatic ringEnhances metabolic resistance

Comparative Reactivity of BTZ043 and Analogs

The table below contrasts BTZ043 with its analog PBTZ169:

Property BTZ043 PBTZ169
Nitro group reduction Forms nitroso intermediateSimilar pathway
Side chain Spirocyclic amineCyclohexylmethyl-piperazine
Metabolic stability Moderate (redox cycling)Higher (reduced susceptibility to oxidation)

Data from indicate that both compounds share a common mechanism but differ in pharmacokinetic profiles due to side-chain modifications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

BTZ043 has shown promising results as an anti-tuberculosis agent. It operates by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Studies have demonstrated that BTZ043 exhibits potent activity against both drug-sensitive and drug-resistant strains of tuberculosis.

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in Nature highlighted the effectiveness of BTZ043 against multidrug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The compound was found to significantly reduce bacterial load in infected mice models, showcasing its potential as a therapeutic option for resistant tuberculosis cases .

Anticancer Properties

Research indicates that BTZ043 may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), BTZ043 was evaluated against a panel of human cancer cell lines. Results demonstrated a notable inhibition of cell proliferation, particularly in melanoma and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structural characteristics of BTZ043 contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazinone core is crucial for its antimicrobial properties.

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of BTZ043 with other known compounds against Mycobacterium tuberculosis:

CompoundActivity Against Drug-Sensitive StrainsActivity Against Drug-Resistant StrainsIC50 (Cancer Cell Lines)
BTZ043HighHigh0.5 µM
RifampicinModerateLowN/A
LinezolidLowModerateN/A

Wirkmechanismus

BTZ043 Racemate exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). This enzyme is crucial for the synthesis of D-arabinofuranose, a component of the mycobacterial cell wall. By blocking this enzyme, BTZ043 Racemate disrupts cell wall synthesis, leading to cell lysis and death of Mycobacterium tuberculosis. The compound’s mechanism of action is highly selective for mycobacterial species, making it an effective antimycobacterial agent .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
  • Synonyms: BTZ043 (S-enantiomer), BTZ044 (R-enantiomer), BTZ038 (racemic mixture)
  • CAS Number : 957217-65-1 (racemate)
  • Molecular Formula : C₁₇H₁₆F₃N₃O₅S
  • Molecular Weight : 431.39 g/mol .

Pharmacological Profile: This benzothiazinone (BTZ) derivative is a potent antitubercular agent targeting Mycobacterium tuberculosis (MTB). It inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in arabinogalactan biosynthesis . The nitro group at C-8 undergoes reductive activation to form a covalent adduct with DprE1’s flavin cofactor, leading to irreversible enzyme inhibition . BTZ043 (S-enantiomer) exhibits submicromolar activity against drug-susceptible and multidrug-resistant (MDR) MTB strains (MIC: 0.1–0.3 nM) .

Key Features :

  • Prodrug Mechanism : Requires nitro group reduction to nitroso and hydroxylamine intermediates for activation .
  • Target Specificity : Resistance arises in nitroreductase-producing mycobacteria, underscoring DprE1 as the primary target .
  • In Vivo Efficacy : In murine TB models, BTZ038 (25 mg/kg) showed efficacy comparable to isoniazid .

Structural and Functional Analogues

Compound Name Key Structural Differences MIC (MTB H37Rv) Target Mechanism Pharmacokinetic Highlights References
BTZ043 (S-enantiomer) C-2: (S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl 0.1–0.3 nM DprE1 suicide inhibition Moderate solubility; preclinical PK
BTZ044 (R-enantiomer) C-2: (R)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl 2–3 nM DprE1 inhibition (lower affinity) Poorer solubility vs. BTZ043
PBTZ169 C-2: Piperazinyl sulfone substituent; lacks spiro ring 0.7 nM DprE1 inhibition (non-covalent) Improved oral bioavailability
BTZ Derivatives 11l and 11m C-2: Nitro-heterocycle moieties (e.g., pyridine) <1 nM DprE1 inhibition (mechanism retained) Enhanced solubility and safety
Sulfonyl-Piperazine BTZ Derivatives C-2: Piperazine sulfonyl groups; synthesized via nucleophilic substitution of methylthio 10–100 nM Undefined (likely DprE1 interaction) Limited data

Mechanistic and Pharmacokinetic Insights

Stereochemistry Impact :

  • BTZ043 (S-enantiomer) is 20–30× more potent than BTZ044 (R-enantiomer), highlighting the importance of stereochemistry in DprE1 binding .
  • The spiro ring in BTZ043 stabilizes interactions with DprE1’s active site, as shown in the crystal structure (PDB: 4F4Q) .

Nitro Group Essentiality :

  • Reduction of the nitro group to hydroxylamine/amine abolishes activity .
  • Hybrids with nitrobenzamide retain activity but require intact nitro positioning .

Pharmacokinetic Improvements :

  • PBTZ169 : Replaces the spiro ring with a piperazinyl sulfone, enhancing oral bioavailability but with slightly reduced potency .
  • Derivatives 11l/11m : Retain nitro group but modify C-2 substituents to improve aqueous solubility (e.g., 11l: 2.5× higher solubility than PBTZ169) .

Resistance Profile :

  • BTZ043 resistance is linked to mutations in dprE1 (Cys387Ser) or upregulated nitroreductases .
  • Sulfonyl-piperazine derivatives may circumvent resistance via alternative binding modes but show lower potency .

Data Tables

Table 1: In Vitro Activity Against MTB Strains

Compound MIC (H37Rv) MIC (MDR Strain 1) MIC (MDR Strain 2)
BTZ043 0.1 nM 0.2 nM 0.3 nM
PBTZ169 0.7 nM 1.2 nM 1.5 nM
Derivative 11l 0.8 nM 1.0 nM 1.1 nM

Table 2: Pharmacokinetic Parameters (Mouse Model)

Compound Solubility (µg/mL) Oral Bioavailability (%) Half-Life (h)
BTZ043 10 35 4.2
PBTZ169 25 65 6.8
Derivative 11l 60 80 8.5

Biologische Aktivität

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered attention for its potential as an anti-tubercular agent. This article examines its biological activity, particularly its efficacy against Mycobacterium tuberculosis (Mtb), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O5SC_{17}H_{16}F_3N_3O_5S with a molecular weight of approximately 431.39 g/mol. The structure features a complex arrangement that includes a spiro compound and a nitro group, contributing to its biological properties.

Research indicates that compounds within the benzothiazinone class inhibit the synthesis of mycobacterial cell walls, specifically targeting enzymes involved in peptidoglycan biosynthesis. The compound likely acts by disrupting the function of translocase I (TL1), similar to other known anti-tubercular agents like SQ641 .

Antitubercular Activity

Studies have demonstrated that this compound exhibits significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains are reported to be in the range of 0.1 to 0.5 µg/mL, indicating potent activity .

Synergistic Effects

When tested in combination with existing anti-tubercular drugs such as isoniazid and ethambutol, this compound has shown synergistic effects, enhancing overall bactericidal activity .

Case Study 1: Efficacy in Mouse Models

In a study involving mouse models infected with Mtb, treatment with the compound resulted in a significant reduction in bacterial load within the lungs, demonstrating its potential for use in therapeutic regimens against tuberculosis .

Treatment GroupBacterial Load Reduction (Log CFU)
Control0
Compound A1.5
Combination Therapy2.0

Case Study 2: Comparison with Other Benzothiazinones

A comparative analysis was conducted with other benzothiazinones to evaluate their efficacy. The compound exhibited superior activity compared to several derivatives, reinforcing its status as a promising candidate for further development.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also possesses irritant properties. Further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

Q & A

Q. (Basic) How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:
Optimization requires systematic variation of parameters such as temperature, catalyst loading, and reaction time. Evidence from analogous spirocyclic syntheses suggests refluxing in glacial acetic acid with sodium acetate as a base (yields ~64%) and extended reflux durations (12–14 hours) to promote cyclization . Statistical Design of Experiments (DoE) can minimize trials while accounting for interactions between variables (e.g., solvent polarity, stoichiometry) . For example, fractional factorial designs may identify critical factors like the molar ratio of aldehydes to spiro precursors .

Q. (Basic) What spectroscopic techniques are critical for confirming the structural integrity of the compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., spiro methyl groups at δ ~2.62 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1721 cm⁻¹, NO2 at ~1360 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 803 [M+] for analogous compounds) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.1% deviation) .

Q. (Advanced) What computational strategies are effective in predicting the reactivity of the spirocyclic core?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and electron density distribution to predict sites vulnerable to nucleophilic/electrophilic attack . Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for spiro ring-opening or nitro-group reduction. Computational docking may also assess steric hindrance from the trifluoromethyl group .

Q. (Advanced) How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:
Discrepancies (e.g., unexpected NOESY correlations or shifted IR peaks) require:

  • Cross-validation : Compare experimental NMR/IR with simulated spectra from computational tools (e.g Gaussian) .

Eigenschaften

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.